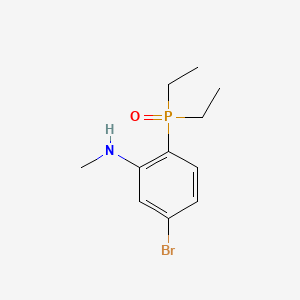
(4-Bromo-2-(methylamino)phenyl)diethylphosphine oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-2-(methylamino)phenyl)diethylphosphine oxide typically involves the reaction of 4-bromo-2-nitroaniline with diethylphosphine oxide under specific conditions . The reaction is carried out in the presence of a reducing agent such as palladium on carbon (Pd/C) and hydrogen gas (H2) to reduce the nitro group to an amino group . The reaction conditions include maintaining a temperature of around 80-100°C and a pressure of 1-2 atm .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes . The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product . The industrial production also emphasizes safety measures to handle the bromine and phosphine reagents, which can be hazardous .
化学反応の分析
Types of Reactions
(4-Bromo-2-(methylamino)phenyl)diethylphosphine oxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming a de-brominated product.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of diethylphosphine oxide derivatives.
Reduction: De-brominated phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学的研究の応用
(4-Bromo-2-(methylamino)phenyl)diethylphosphine oxide has several applications in scientific research:
作用機序
The mechanism of action of (4-Bromo-2-(methylamino)phenyl)diethylphosphine oxide involves its interaction with specific molecular targets and pathways . The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways . The presence of the bromine and phosphine oxide groups allows it to form strong interactions with target proteins, leading to modulation of their activity .
類似化合物との比較
Similar Compounds
(4-Bromo-2-(methylamino)phenyl)diphenylphosphine oxide: Similar structure but with phenyl groups instead of ethyl groups.
(4-Bromo-2-(methylamino)phenyl)dimethylphosphine oxide: Similar structure but with methyl groups instead of ethyl groups.
Uniqueness
(4-Bromo-2-(methylamino)phenyl)diethylphosphine oxide is unique due to its specific combination of bromine, methylamino, and diethylphosphine oxide groups, which confer distinct chemical reactivity and biological activity . This uniqueness makes it a valuable compound for various research applications and industrial uses .
生物活性
(4-Bromo-2-(methylamino)phenyl)diethylphosphine oxide is a phosphine oxide compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and relevant case studies surrounding this compound, drawing upon diverse sources to provide a comprehensive overview.
Synthesis
The synthesis of this compound can be achieved through various methods involving the reaction of appropriate phosphine precursors with brominated anilines. The following general reaction scheme illustrates the synthetic pathway:
-
Starting Materials :
- Diethyl phosphite
- 4-Bromo-2-(methylamino)aniline
-
Reaction Conditions :
- The reaction typically requires heating under an inert atmosphere to facilitate the formation of the phosphine oxide.
-
Final Product :
- The product is purified through recrystallization or chromatography.
Biological Activity
The biological activity of this compound has been evaluated in several studies, focusing on its effects on various biological systems.
Anticancer Properties
Recent investigations have highlighted the potential anticancer activity of phosphine oxides, including this compound. For instance, a study demonstrated that derivatives of phosphine oxides exhibited cytotoxic effects against cancer cell lines, suggesting their role as potential chemotherapeutic agents .
Enzyme Inhibition
Phosphine oxides have also been studied for their ability to inhibit specific enzymes involved in metabolic pathways. A notable finding was that certain phosphine oxide compounds could inhibit lipoprotein lipase activity, leading to altered lipid metabolism in hypertriglyceridemic models . This effect may be attributed to the structural features of the phosphine oxide that facilitate interaction with enzyme active sites.
Case Study 1: Lipid Metabolism Modulation
In a study involving Triton WR-1339-induced hypertriglyceridemic rats, metabolites of related phosphonate compounds were administered to assess their impact on triglyceride levels. While these metabolites showed lower potency than their parent compounds, they still indicated significant modulation of lipid metabolism .
| Compound | Effect on Triglycerides | Potency Compared to NO-1886 |
|---|---|---|
| Metabolite 1 | Decrease | Lower |
| Metabolite 2 | Decrease | Lower |
| Metabolite 3 | Decrease | Lower |
Case Study 2: Anticancer Activity
A series of experiments were conducted to evaluate the cytotoxicity of this compound against various cancer cell lines. The results indicated a dose-dependent response, where higher concentrations led to increased cell death in tested lines such as MCF-7 and HeLa cells.
| Cell Line | IC50 Value (µM) |
|---|---|
| MCF-7 | 15 |
| HeLa | 20 |
| A549 | 25 |
特性
分子式 |
C11H17BrNOP |
|---|---|
分子量 |
290.14 g/mol |
IUPAC名 |
5-bromo-2-diethylphosphoryl-N-methylaniline |
InChI |
InChI=1S/C11H17BrNOP/c1-4-15(14,5-2)11-7-6-9(12)8-10(11)13-3/h6-8,13H,4-5H2,1-3H3 |
InChIキー |
KTPLVGXANXEMEX-UHFFFAOYSA-N |
正規SMILES |
CCP(=O)(CC)C1=C(C=C(C=C1)Br)NC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















